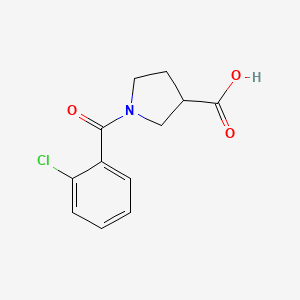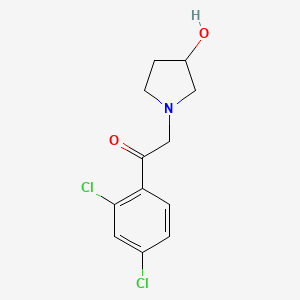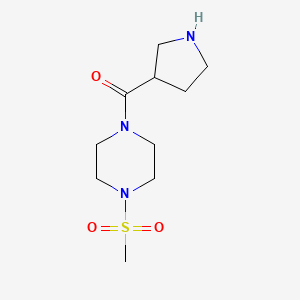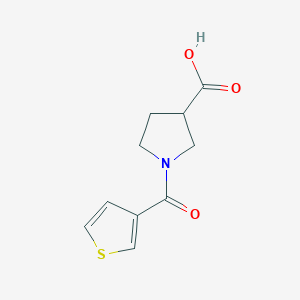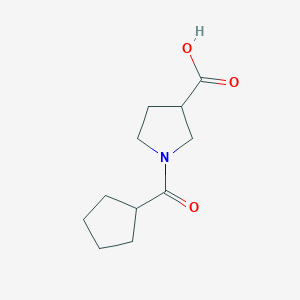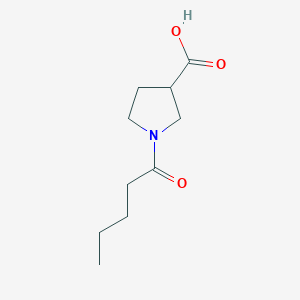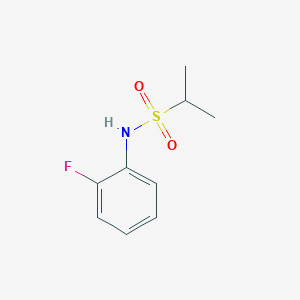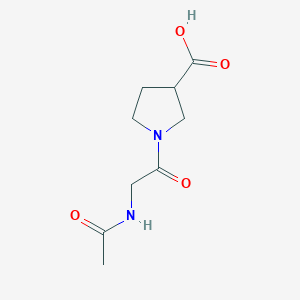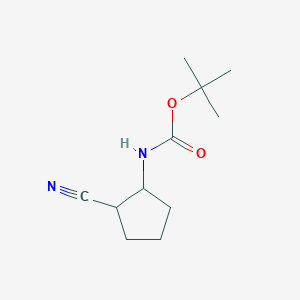![molecular formula C10H12ClNO2S B1468729 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1342589-67-6](/img/structure/B1468729.png)
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
Descripción general
Descripción
The compound “1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a carboxylic acid group and a 5-chlorothiophen-2-ylmethyl group . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies . One common approach is ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a carboxylic acid group, and a 5-chlorothiophen-2-ylmethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the functional groups present in the molecule. The pyrrolidine ring can undergo various reactions, including functionalization . The carboxylic acid group can participate in reactions such as esterification and amide formation .Aplicaciones Científicas De Investigación
Antioxidant Activity
A study synthesized derivatives of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid, finding potent antioxidants among these compounds. Notably, one derivative exhibited 1.5 times higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).
Antimicrobial Activity
Several derivatives of this compound were synthesized and tested for antimicrobial activity. Notable antibacterial activity was observed against strains like A. baumannii and M. tuberculosis, suggesting potential as antimycobacterial agents (Nural et al., 2018).
Antibacterial Activity in Carbapenems
Research focusing on carbapenems, a class of antibiotics, incorporated derivatives of this compound, showing potent antibacterial effects against various bacteria, including P. aeruginosa. One such derivative, BO-2502A, was chosen for further evaluation due to its efficacy (Ohtake et al., 1997).
Anticancer Applications
A derivative of this compound, identified through high-throughput screening, showed activity as an apoptosis inducer in breast and colorectal cancer cell lines. This finding highlights its potential as an anticancer agent (Zhang et al., 2005).
Synthesis and Crystal Structure Studies
Studies involved synthesizing and characterizing derivatives of this compound, analyzing their molecular structure and thermodynamic properties. This research aids in understanding the compound's potential applications in various fields (Shen et al., 2012).
Aurora Kinase Inhibition in Cancer Treatment
Research on aurora kinase inhibitors, crucial in cancer treatment, has included derivatives of this compound. These inhibitors can be significant in the development of new cancer therapies (ヘンリー,ジェームズ, 2006).
Application in Diabetic Kidney Disease
Selective endothelin A receptor antagonists derived from this compound have been investigated for their potential in treating diabetic kidney disease, showing promising results in reducing proteinuria and inflammation (Saleh et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNOPDGCSGIBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






